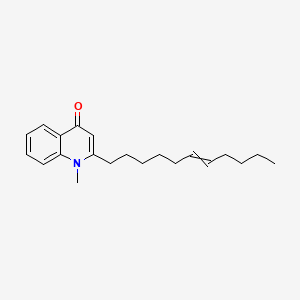

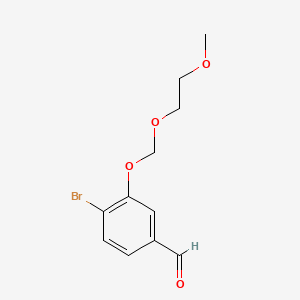

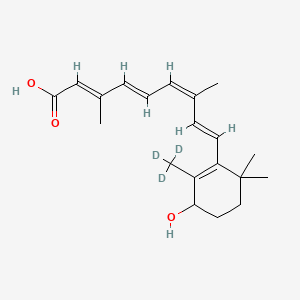

1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one, commonly referred to as 1-methyl-2-undec-6-en-1-ylquinolin-4(1H)-one, is a quinolinone compound that has been studied for its potential therapeutic benefits. It has been studied as a potential anti-inflammatory agent, a potential antitumor agent, and a potential neuroprotective agent.

Scientific Research Applications

Antiallergic Activity : Quinolin-2(1H)-one analogs, including those structurally related to 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one, have shown antiallergic activity. A study by Suzuki et al. (1977) explored the synthesis of these compounds and their biological activity (Suzuki, Matsumoto, Miyoshi, Yoneda, & Ishida, 1977).

Antimicrobial and Antifungal Properties : Quinolin-4-ones, related to the compound , have been synthesized and tested for their antimicrobial and antifungal activities. For instance, Rajanarendar et al. (2010) reported that synthesized quinolin-5-ones exhibited significant antibacterial and antifungal activity, as well as mosquito larvicidal properties (Rajanarendar, Reddy, Murthy, Reddy, Raju, Srinivas, Praveen, & Rao, 2010).

Anticancer Activity : Various quinolin-4-one derivatives have been studied for their potential as anticancer agents. Huang et al. (2013) synthesized 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones and found them to exhibit potent cytotoxic activity against cancer cell lines (Huang, Cheng, Chen, Huang, Huang, Hsu, Kuo, & Lee, 2013).

Luminescent Materials : Quinoline-triazoles, related to the target compound, have been synthesized and analyzed for their luminescent properties. Bai, Young, & Hor (2017) examined the hydrogen-bonding interactions in these compounds and their effect on luminescence (Bai, Young, & Hor, 2017).

MAO-B Inhibition : Quinolone alkaloids, including 1-Methyl-2-undecyl-4(1H)-quinolone, have been isolated for their selective monoamine oxidase B (MAO-B) inhibitory effects. Han et al. (2007) identified several quinolone alkaloids with potent inhibitory effects against MAO-B (Han, Hong, Lee, Lee, Lee, Moon, Han, Oh, Lee, Ro, & Hwang, 2007).

Mechanism of Action

Target of Action

It is known that this compound is a type of quinolone alkaloid , and quinolone alkaloids often interact with various enzymes and receptors in the body.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Result of Action

This compound has been found to inhibit leukotriene biosynthesis in human polymorphonuclear granulocytes . Leukotrienes are inflammatory mediators, so this compound may have potential anti-inflammatory effects.

properties

IUPAC Name |

1-methyl-2-undec-6-enylquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h6-7,12-13,15-17H,3-5,8-11,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAQTUNYLVMXNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCC1=CC(=O)C2=CC=CC=C2N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20767128 |

Source

|

| Record name | 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20767128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120693-49-4 |

Source

|

| Record name | 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20767128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is significant about the discovery of 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one in Ervatamia chinensis?

A1: The research paper highlights that this compound, identified as 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone in the study, is reported for the first time from the Ervatamia chinensis species. [, ] This finding expands the known phytochemical profile of the plant and suggests potential avenues for further investigation into its biological properties.

Q2: What is the structural characterization of this compound as reported in the research?

A2: While the research paper doesn't explicitly provide the molecular formula and weight, it states that the structure of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone was elucidated using NMR and HRESI-MS spectrometry. [, ] These techniques are standard for determining the structure of organic compounds and provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)